molecular formula C19H16N4S B14011090 7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 60282-65-7

7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B14011090
CAS No.: 60282-65-7
M. Wt: 332.4 g/mol
InChI Key: FWBXCTITCDEUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazabicyclo framework, which is a bicyclic structure containing three nitrogen atoms, and a benzhydrylsulfanyl group, which is a sulfur atom bonded to a benzhydryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazabicyclo framework and the introduction of the benzhydrylsulfanyl group. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and benzhydryl halides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazabicyclo framework can be reduced under specific conditions.

    Substitution: The benzhydrylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazabicyclo derivatives.

    Substitution: Substituted benzhydrylsulfanyl derivatives.

Scientific Research Applications

2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The triazabicyclo framework and benzhydrylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-ol
  • 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-thiol

Uniqueness

Compared to similar compounds, 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine stands out due to its amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60282-65-7

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

7-benzhydrylsulfanyl-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C19H16N4S/c20-16-11-15(17-19(23-16)22-12-21-17)24-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H3,20,21,22,23)

InChI Key

FWBXCTITCDEUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC4=C3NC=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.